molecular formula C7H9N3O2 B14010055 6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid CAS No. 72792-79-1

6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid

Cat. No.: B14010055
CAS No.: 72792-79-1
M. Wt: 167.17 g/mol
InChI Key: SAEYBQJRWFOTJE-UHFFFAOYSA-N
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Description

6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the condensation of malononitrile with an aldehyde, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as:

    Addition Reaction: Adding anhydrous methanol, a solvent, and malononitrile into a container and feeding dry hydrogen chloride gas for an addition reaction.

    Condensation Reaction: Adding a deacidification agent and cyanamide into the mixture for a condensation reaction.

    Cyclization Reaction: Adding a Lewis acid protecting agent and feeding dry hydrogen chloride gas for cyclization.

    Methoxylation Reaction: Adding methanol and sodium hydroxide, stirring, and dissolving the mixture for methoxylation.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .

Scientific Research Applications

6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 4-Amino-2,6-dimethylpyrimidine
  • 2,4-Diaminopyrimidine

Uniqueness

6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

72792-79-1

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

6-amino-2,5-dimethylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-3-5(7(11)12)9-4(2)10-6(3)8/h1-2H3,(H,11,12)(H2,8,9,10)

InChI Key

SAEYBQJRWFOTJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N)C)C(=O)O

Origin of Product

United States

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